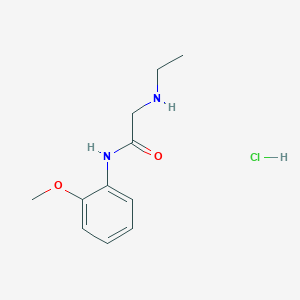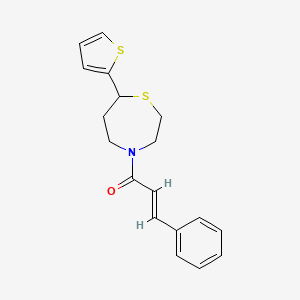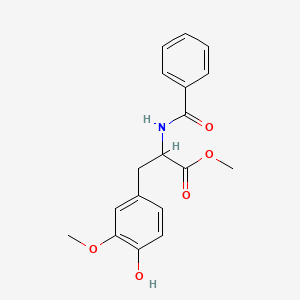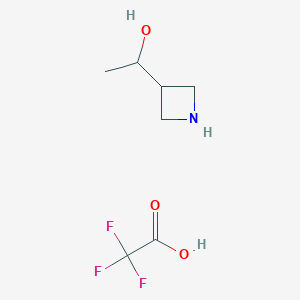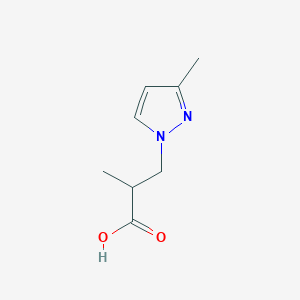
2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid, also known as MMPPA, is a versatile organic compound that has a wide range of applications in the scientific research community. It is a structural analog of the neurotransmitter glutamate and has been studied for its potential therapeutic uses. MMPPA has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid involves the reaction of 3-methylpyrazole with ethyl acetoacetate followed by hydrolysis and decarboxylation.
Starting Materials
3-methylpyrazole, ethyl acetoacetate, sodium hydroxide, hydrochloric acid, water, ethyl acetate
Reaction
Step 1: Dissolve 3-methylpyrazole in ethyl acetate and add ethyl acetoacetate. Stir the mixture at room temperature for 24 hours., Step 2: Add sodium hydroxide to the reaction mixture and stir for 30 minutes., Step 3: Acidify the mixture with hydrochloric acid and extract with ethyl acetate., Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 5: Concentrate the solution and purify the product by recrystallization from ethanol.
科学研究应用
2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has a wide range of applications in the scientific research community. It has been studied for its potential therapeutic uses, including as an anticonvulsant, an antidepressant, and an anxiolytic. 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has also been studied for its potential as an anti-inflammatory and anti-cancer agent. Additionally, 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
作用机制
2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has been found to act through a variety of mechanisms, including modulation of glutamate and GABA receptors, modulation of calcium channels, and modulation of other neurotransmitter receptors. 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has also been found to act as a positive allosteric modulator of the AMPA receptor, a glutamate receptor involved in synaptic plasticity. Additionally, 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has been found to act as an agonist of the serotonin 5-HT1A receptor, a receptor involved in the regulation of mood and anxiety.
生化和生理效应
2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has been found to have a variety of biochemical and physiological effects. It has been found to reduce levels of glutamate, an excitatory neurotransmitter, in the brain. 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has also been found to increase levels of the inhibitory neurotransmitter GABA, resulting in a decrease in excitatory activity in the brain. Additionally, 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has been found to reduce levels of the pro-inflammatory cytokine TNF-α, resulting in an anti-inflammatory effect.
实验室实验的优点和局限性
2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has several advantages and limitations for use in laboratory experiments. One advantage is that 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid is a relatively inexpensive compound, making it cost-effective for use in experiments. Additionally, 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has been found to be relatively stable, making it suitable for use in long-term experiments. One limitation of 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid is that it is not water-soluble, making it difficult to use in experiments involving water-based solutions.
未来方向
The potential future directions for 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid research are numerous. One potential direction is to further investigate the effects of 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Additionally, further research could be conducted to investigate the effects of 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid on other neurological disorders, such as depression, anxiety, and schizophrenia. Another potential direction is to investigate the effects of 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid on inflammation and cancer. Finally, further research could be conducted to investigate the potential therapeutic uses of 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid, such as in the treatment of epilepsy and other neurological disorders.
属性
IUPAC Name |
2-methyl-3-(3-methylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(8(11)12)5-10-4-3-7(2)9-10/h3-4,6H,5H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJKQIWTIXNRAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

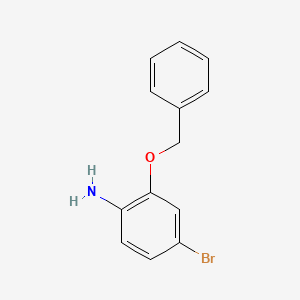
![7-Methyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2912127.png)
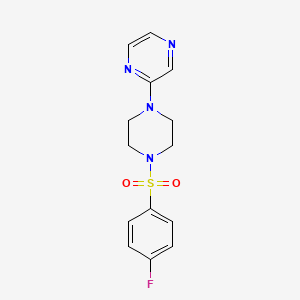
![2-(benzo[d]oxazol-2-ylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2912130.png)
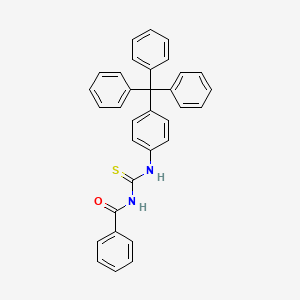
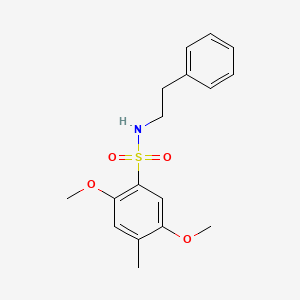
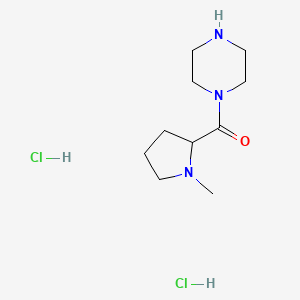
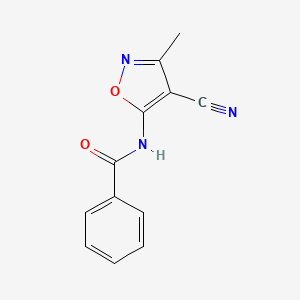
![3-(1,2,3-Benzothiadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2912137.png)
![5-{[(3-Bromophenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B2912140.png)
